N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide
Description
N-(4-Bromo-2,5-difluorophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group attached to a 4-bromo-2,5-difluorophenylamine moiety. This compound is structurally related to pharmacologically active benzamides, which often exhibit biological activity due to their ability to interact with enzymes or receptors via hydrogen bonding and hydrophobic interactions. Its synthesis likely follows a standard amide coupling protocol involving 3-methoxybenzoyl chloride and 4-bromo-2,5-difluoroaniline in the presence of a base such as triethylamine, analogous to methods described for similar compounds .
Key structural features:
- Electron-withdrawing groups: Bromine (Br) and fluorine (F) at the 4-, 2-, and 5-positions of the phenyl ring enhance electrophilicity.
Properties
IUPAC Name |
N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c1-20-9-4-2-3-8(5-9)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZYDBAEXUPWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide typically involves the reaction of 4-bromo-2,5-difluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with cellular signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical properties of benzamide derivatives are heavily influenced by substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-withdrawing vs.
- Methoxy positioning : The single 3-methoxy group in the target compound reduces steric bulk compared to trimethoxy derivatives (e.g., ), possibly favoring membrane permeability.
- Halogen density : The 4-bromo-2,5-difluoro substitution pattern distinguishes the target from analogs like , which replaces methoxy with chloro but retains similar halogen positioning.
Biological Activity
N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Bromine and Fluorine Substituents : The presence of bromine and difluorophenyl groups enhances the compound's lipophilicity and biological activity.
- Methoxy Group : The methoxy group can influence the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may inhibit various kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research indicates that this compound has promising anticancer activity. In vitro studies have shown:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported in the low micromolar range, suggesting potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.5 |
| A549 | 3.0 |
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against several bacterial strains:
- Inhibition Zones : this compound exhibited inhibition zones ranging from 15 to 25 mm against Gram-positive and Gram-negative bacteria, indicating moderate to strong antimicrobial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
Case Studies
-
Anticancer Efficacy Study :
A study conducted on xenograft models demonstrated that treatment with this compound resulted in a 70% reduction in tumor volume compared to control groups. This suggests its potential as a therapeutic agent in oncology . -
Antimicrobial Screening :
In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .
Q & A
Q. How can computational tools predict this compound’s off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
